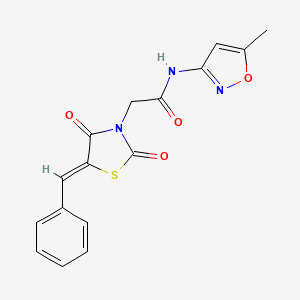

2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Description

This compound features a 1,3-thiazolidin-2,4-dione core substituted at position 5 with a benzylidene group and an acetamide side chain linked to a 5-methylisoxazole moiety. The thiazolidinone scaffold is pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The benzylidene group enhances π-π stacking interactions with biological targets, while the 5-methylisoxazole improves metabolic stability compared to bulkier heterocycles .

Properties

IUPAC Name |

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-10-7-13(18-23-10)17-14(20)9-19-15(21)12(24-16(19)22)8-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,20)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQDPDBNYPENBN-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidine ring followed by the introduction of the isoxazole and benzylidene groups. Key reagents and conditions include:

Thiazolidine Formation: Reacting a suitable thiol with a carbonyl compound under acidic conditions.

Isoxazole Introduction: Using a cyclodehydration reaction involving hydroxylamine and a carbonyl compound.

Benzylidene Group Addition: Through a condensation reaction with benzaldehyde.

Industrial Production Methods: Industrial-scale production would involve optimizing these reactions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially at the thiazolidine or isoxazole rings.

Reduction: Reduction reactions might target the carbonyl groups within the structure.

Substitution: Substitution reactions can occur at various positions on the thiazolidine and isoxazole rings.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the thiazolidine and isoxazole rings.

Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

Substitution Products: Substituted derivatives with different substituents on the rings.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological systems and potential bioactivity.

Medicine: Investigating its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, if used as a therapeutic agent, it might interact with specific molecular targets or pathways in the body. This could involve binding to enzymes or receptors, inhibiting certain biochemical processes, or modulating signaling pathways.

Comparison with Similar Compounds

Analogous Compounds

- : Synthesized 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide derivatives via Knoevenagel condensation, yielding 70–80% .

- : Chlorinated analogues (e.g., 5-(4-chlorobenzylidene) derivatives) were prepared using similar methods, with IR confirming C=O and C=S stretches .

Structural and Functional Comparison

Core Modifications

Spectroscopic Data

Antimicrobial Activity

- Target Compound: Likely exhibits broad-spectrum activity due to the thiazolidinone core, as seen in (quinoxaline-thiazolidinones active against E. coli and S. aureus) .

Antitumor Potential

- : Bromo-hydroxybenzylidene derivatives demonstrated selective inhibition of cancer cell lines (e.g., non-small cell lung cancer) .

- SAR Insight : Electron-withdrawing groups (Cl, Br) on the benzylidene ring enhance cytotoxicity, while methylisoxazole improves bioavailability .

Structure-Activity Relationship (SAR) Analysis

Thiazolidinone Core: 2,4-Dioxo vs. 2-thioxo: Dioxo derivatives (target compound) exhibit stronger H-bonding but lower lipophilicity than thioxo analogues .

Benzylidene Substituents :

- Electron-withdrawing groups (Cl, Br) enhance target binding but may reduce solubility .

- Methoxy groups () improve solubility via polar interactions .

Acetamide Moieties :

- Isoxazole (target) vs. thiadiazole (): Isoxazole offers metabolic stability, while thiadiazole increases π-stacking .

Biological Activity

2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C12H9N3O4S

- Molecular Weight : 263.27 g/mol

- CAS Number : 178881-05-5

The compound exhibits diverse biological activities primarily attributed to its structural components. The thiazolidine ring and the isoxazole moiety are known to play crucial roles in modulating biological pathways.

1. Enzyme Inhibition

Research indicates that the compound acts as an inhibitor of various enzymes, including:

- Tyrosinase : It has been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin production. In a study, the compound demonstrated a significant reduction in tyrosinase activity with an IC50 value comparable to established inhibitors like kojic acid .

2. Antioxidant Activity

The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is likely due to the presence of the dioxo group that can scavenge free radicals.

Biological Assays and Efficacy

Several studies have evaluated the biological efficacy of this compound through various assays:

1. Cytotoxicity Assays

In vitro studies using B16F10 murine melanoma cells revealed that the compound did not exhibit cytotoxicity at concentrations below 20 µM over 48 and 72 hours. This suggests a favorable safety profile for potential therapeutic applications .

2. Anti-Melanogenic Activity

The anti-melanogenic effects were assessed through cell-based experiments where the compound significantly inhibited melanin production. The results indicated that it could serve as a potential therapeutic agent for hyperpigmentation disorders .

Case Studies

Case Study 1: Tyrosinase Inhibition

A recent study evaluated the efficacy of several analogs derived from this compound in inhibiting tyrosinase activity. The most potent analog exhibited an IC50 value of 1.12 µM, indicating it was significantly more effective than kojic acid (IC50 = 24.09 µM). This highlights the potential of structural modifications to enhance biological activity .

Case Study 2: Antioxidant and Anti-inflammatory Effects

Another study explored the antioxidant capacity of the compound through DPPH and ABTS assays, demonstrating significant radical scavenging activity. Additionally, it showed promise in reducing inflammatory markers in cell lines exposed to pro-inflammatory stimuli .

Summary Table of Biological Activities

Q & A

Q. Critical Parameters :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalyst : Piperidine or acetic acid accelerates benzylidene formation .

- Stoichiometry : Excess aldehyde (1.5 eq.) drives condensation efficiency .

Basic: Which analytical methods are essential for characterizing purity and structural integrity?

Answer:

- 1H/13C NMR : Confirms benzylidene proton environment (δ 7.2-7.8 ppm) and acetamide carbonyl resonance (δ 170-175 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 385.08) .

- HPLC-UV : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

- IR Spectroscopy : Identifies key stretches (C=O at 1680-1720 cm⁻¹; NH at 3200-3300 cm⁻¹) .

Advanced: How can computational modeling optimize analog design for enhanced target binding?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with PPAR-γ, highlighting hydrogen bonding between the thiazolidinedione core and Ser289/His323 residues .

- Pharmacophore Mapping : Identifies critical substituents (e.g., electron-withdrawing groups on benzylidene) for improved binding energy .

- DFT Calculations : Predicts electronic effects of substituents (e.g., methoxy vs. nitro groups) on frontier molecular orbitals, guiding synthetic prioritization .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Answer:

- Parallel Assays : Compare in vitro PPAR-γ transactivation (HEK293 luciferase) with ex vivo glucose uptake (3T3-L1 adipocytes) to distinguish target engagement from off-target effects .

- Metabolic Profiling : Microsomal stability assays (human liver microsomes) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation), explaining reduced in vivo efficacy .

- Dose-Response Normalization : Use standardized controls (e.g., rosiglitazone for PPAR-γ) to calibrate potency (EC₅₀) across labs .

Basic: What in vitro assays evaluate pharmacological potential?

Answer:

| Assay Type | Protocol | Key Metrics |

|---|---|---|

| PPAR-γ Transactivation | Luciferase reporter in HEK293 cells | EC₅₀, fold activation |

| α-Glucosidase Inhibition | Spectrophotometric p-nitrophenyl release | IC₅₀, selectivity vs. acarbose |

| Cytotoxicity Screening | MTT assay in HepG2 cells | CC₅₀, therapeutic index |

Advanced: How can reaction engineering improve synthesis scalability and stereochemical control?

Answer:

- Continuous Flow Reactors : Immobilized K₂CO₃ catalysts enable precise temperature control (50-60°C), reducing reaction time to <2 hours and minimizing Z/E isomerization .

- In-line FTIR Monitoring : Tracks benzylidene formation in real time, adjusting aldehyde feed rates dynamically to maintain >90% conversion .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., hydrolysis) via rapid, uniform heating, achieving yields >85% .

Basic: What stability considerations are critical for storage and experimental use?

Answer:

- pH Sensitivity : Degrades rapidly under acidic conditions (pH <3); store in neutral buffers .

- Thermal Stability : Stable at 25°C for 6 months in desiccated, amber vials; avoid freeze-thaw cycles .

- Light Sensitivity : Benzylidene moiety photosensitive; use light-protected containers .

Advanced: How to design experiments elucidating metabolic pathways and metabolite identification?

Answer:

- Radiolabeling : Synthesize 14C-labeled analog for tracking metabolite distribution in hepatocyte incubations .

- LC-MS/MS Metabolomics : Q-TOF platforms identify phase I/II metabolites (e.g., hydroxylation at C5 of thiazolidinedione) .

- CYP Inhibition Assays : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map primary metabolic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.